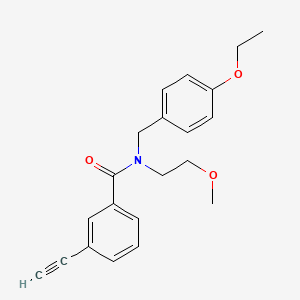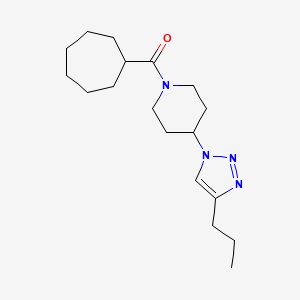
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of hematologic malignancies.
作用機序
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide works by inhibiting the activity of a protein called Bruton’s tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By inhibiting BTK, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been shown to have a favorable safety profile in preclinical studies. It has low toxicity and does not cause significant side effects in normal cells. In addition, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and can be administered orally.
実験室実験の利点と制限
One advantage of using N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of BTK inhibition specifically on cancer cells, without affecting normal cells. One limitation of using N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide is that it is still in clinical trials, and its efficacy and safety in humans are not yet fully established.
将来の方向性
There are several potential future directions for the use of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in cancer treatment. One direction is the development of combination therapies that include N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide and other cancer drugs, which may enhance its efficacy. Another direction is the exploration of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in other types of cancer, such as solid tumors. Finally, further studies are needed to fully understand the mechanisms of action of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide and its potential as a cancer treatment.
合成法
The synthesis of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide involves a series of chemical reactions that start with the reaction of 4-ethoxybenzyl chloride with 2-methoxyethylamine to form N-(4-ethoxybenzyl)-2-methoxyethylamine. This intermediate is then reacted with 3-ethynylbenzoic acid to form the final product, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide.
科学的研究の応用
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit the growth of cancer cells while sparing normal cells. In preclinical studies, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has shown efficacy against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-ethynyl-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-17-7-6-8-19(15-17)21(23)22(13-14-24-3)16-18-9-11-20(12-10-18)25-5-2/h1,6-12,15H,5,13-14,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINOWHVSJPTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCOC)C(=O)C2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)

![4-[1,3-dimethyl-4-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-1H-pyrazol-5-yl]morpholine](/img/structure/B5905069.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B5905090.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)